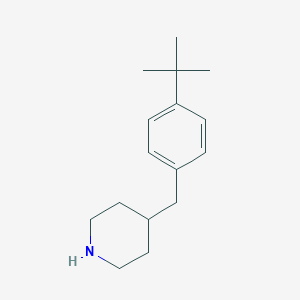

4-(4-(tert-Butyl)benzyl)piperidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-[(4-tert-butylphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N/c1-16(2,3)15-6-4-13(5-7-15)12-14-8-10-17-11-9-14/h4-7,14,17H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDVRUGUNUMSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443182 | |

| Record name | Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112937-99-2 | |

| Record name | Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Tert Butyl Benzyl Piperidine and Structural Analogues

Strategies for Constructing the Piperidine (B6355638) Core with C-4 Benzylic Substitution

The construction of the piperidine skeleton with a benzyl (B1604629) group at the C-4 position is a key challenge in the synthesis of this class of compounds. Several methodologies have been developed to achieve this, each with its own advantages and limitations.

Reductive Amination Approaches to Piperidine Derivatives

Reductive amination is a powerful and widely used method for the synthesis of amines, including piperidine derivatives. chim.itresearchgate.net This approach typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

In the context of 4-benzylpiperidine (B145979) synthesis, a common strategy involves the double reductive amination of a suitable dicarbonyl compound with an amine. chim.it For instance, a 1,5-dicarbonyl compound can react with a primary amine or ammonia (B1221849) to form a cyclic iminium ion, which is then reduced to the piperidine ring. The choice of reducing agent is crucial for controlling the stereoselectivity of the reaction. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). chim.itresearchgate.net

A specific example is the synthesis of N-substituted piperidines from piperidone. researchgate.net The reaction between N-Boc-piperidin-4-one and an aniline (B41778) derivative can be achieved through reductive amination to yield the corresponding 4-aminopiperidine (B84694) derivative. researchgate.net Furthermore, the synthesis of benzylmethylamine from benzaldehyde (B42025) and N-benzylpiperidine from piperidine are classic examples of reductive amination. pearson.comchemspider.com

Multicomponent Reaction Paradigms (e.g., Ugi Four-Component Reactions) for 1,4,4-Trisubstituted Piperidines

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including highly substituted piperidines. taylorfrancis.comtandfonline.comrsc.orgresearchgate.net MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates all or most of the atoms of the reactants. sciepub.com

The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that has been utilized for the synthesis of diverse heterocyclic scaffolds. sciepub.comnih.govresearchgate.netsciepub.comnih.gov The classical U-4CR involves the reaction of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.gov The mechanism typically begins with the formation of an imine from the aldehyde/ketone and amine, which then reacts with the isocyanide and the carboxylate to form the final product. sciepub.comsciepub.com While the direct synthesis of 4-(4-(tert-butyl)benzyl)piperidine via a standard Ugi reaction is not straightforward, variations and related MCRs can be employed to generate highly substituted piperidine cores that can be further elaborated. For instance, MCRs have been developed for the synthesis of 1,4-disubstituted and 1,4,5-trisubstituted piperidines. nih.govresearchgate.net

Organometallic Reactions for C-C Bond Formation at Piperidine C-4

Organometallic reactions provide a versatile toolkit for the formation of carbon-carbon bonds, a crucial step in the introduction of the benzyl group at the C-4 position of the piperidine ring.

One common approach involves the use of organometallic reagents to functionalize a pre-existing piperidine or pyridine (B92270) ring. For example, the functionalization of pyridines at the C-4 position can be achieved through metalation with reagents like n-butylsodium, followed by reaction with an electrophile. nih.gov This allows for the introduction of various alkyl and aryl groups.

Cross-coupling reactions, such as the Suzuki and Negishi reactions, are particularly powerful for this purpose. organic-chemistry.orgresearchgate.net The Suzuki protocol has been successfully employed to construct 4-benzylpiperidines by reacting a suitable piperidine-derived organoborane with a benzyl halide. organic-chemistry.org Similarly, the Negishi reaction utilizes organozinc reagents, which are known for their functional group tolerance, to couple with aryl halides or triflates. researchgate.netwhiterose.ac.uk These methods often start from commercially available protected 4-piperidones. researchgate.net

Another strategy involves the reaction of organometallic reagents with activated piperidine derivatives. For instance, enol phosphates derived from 4-piperidone (B1582916) can undergo palladium-catalyzed cross-coupling with arylboronic acids or iron- and palladium-catalyzed cross-coupling with Grignard reagents to yield 4-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. researchgate.net

Functional Group Transformations and Protecting Group Chemistry

The synthesis of 4-(4-(tert-butyl)benzyl)piperidine often requires the use of protecting groups and involves various functional group transformations to achieve the final target molecule.

Utilization of N-Protected Piperidine Precursors (e.g., tert-Butyl 4-Oxopiperidine-1-Carboxylate)

N-Protected piperidine precursors are widely used in the synthesis of 4-substituted piperidines to prevent unwanted side reactions at the nitrogen atom and to control the reactivity of the piperidine ring. researchgate.netnih.gov The tert-butoxycarbonyl (Boc) group is a common choice for protecting the piperidine nitrogen due to its stability under many reaction conditions and its ease of removal under acidic conditions.

tert-Butyl 4-oxopiperidine-1-carboxylate, also known as 1-Boc-4-piperidone, is a key and versatile intermediate in the synthesis of many pharmaceutical compounds. un.org Its ketone functionality at the C-4 position provides a handle for introducing various substituents, including the 4-(tert-butyl)benzyl group. This can be achieved through reactions such as the Wittig reaction, Grignard addition, or reductive amination. The Boc protecting group can then be removed in a subsequent step to yield the free piperidine.

Other N-protecting groups, such as the benzyl (Bn) group, are also employed. researchgate.net The choice of protecting group depends on the specific reaction conditions and the desired final product.

Introduction of the 4-(tert-Butyl)benzyl Moiety or its Precursors

The introduction of the 4-(tert-butyl)benzyl group can be accomplished through several synthetic routes. One common method is the reaction of a suitable piperidine nucleophile with a 4-(tert-butyl)benzyl halide, such as 4-(tert-butyl)benzyl bromide or chloride. ontosight.aigoogle.comsigmaaldrich.com These benzylating agents can be prepared from 4-tert-butyltoluene (B18130) through radical bromination or chloromethylation. google.comgoogle.comchemicalbook.comorganic-chemistry.org

Alternatively, the 4-(tert-butyl)benzyl group can be introduced via a Wittig reaction between 4-(tert-butyl)benzyltriphenylphosphonium halide and an N-protected 4-piperidone. The resulting exocyclic double bond is then reduced to afford the 4-(4-(tert-butyl)benzyl)piperidine.

Another approach involves the reaction of an organometallic reagent derived from a 4-substituted piperidine with 4-(tert-butyl)benzaldehyde. Subsequent reduction of the resulting alcohol or dehydration followed by reduction of the double bond yields the desired product. The synthesis of 4-tert-butylbenzaldehyde (B1265539) itself can be achieved through various methods, including the oxidation of 4-tert-butyltoluene. google.com

The table below summarizes some of the key precursors and intermediates used in the synthesis of 4-(4-(tert-butyl)benzyl)piperidine.

| Compound Name | Structure | Role in Synthesis |

| 4-(4-(tert-Butyl)benzyl)piperidine | C₁₆H₂₅N | Target Molecule |

| tert-Butyl 4-oxopiperidine-1-carboxylate | C₁₀H₁₇NO₃ | N-Protected Piperidine Precursor un.org |

| 4-(tert-Butyl)benzyl bromide | C₁₁H₁₅Br | Benzylating Agent sigmaaldrich.com |

| 4-(tert-Butyl)benzyl chloride | C₁₁H₁₅Cl | Benzylating Agent google.com |

| 4-tert-Butylbenzaldehyde | C₁₁H₁₄O | Precursor to the Benzyl Moiety google.com |

| 4-tert-Butyltoluene | C₁₁H₁₆ | Starting Material for Benzyl Precursors chemicalbook.com |

| 4-Benzylpiperidine | C₁₂H₁₇N | Structural Analogue and Intermediate chemicalbook.comnih.gov |

| Piperidine | C₅H₁₁N | Core Heterocyclic Structure |

Chemo- and Regioselective Derivatization of the 4-(4-(tert-Butyl)benzyl)piperidine Scaffold

The secondary amine of the piperidine ring is a primary site for modification due to its nucleophilicity. N-alkylation and N-acylation are common strategies to introduce a wide variety of substituents, influencing the compound's physicochemical properties such as lipophilicity, polarity, and basicity, which in turn can modulate pharmacological activity.

N-Alkylation is frequently achieved through nucleophilic substitution reactions with alkyl halides. The choice of solvent and base is crucial for reaction efficiency. For instance, using a combination of potassium carbonate (K2CO3) in a polar protic solvent like ethanol (B145695) can effectively drive the reaction with various benzyl chlorides. chemicalforums.com However, for more reactive electrophiles like p-methoxybenzyl chloride, which may undergo undesired side reactions in protic solvents, a switch to an aprotic solvent like dichloromethane (B109758) (DCM) with an organic base such as N,N-diisopropylethylamine (DIPEA) can be more effective. chemicalforums.com Another common method involves the use of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). researchgate.net Reductive amination, reacting the piperidine with an appropriate aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), offers a versatile alternative for introducing diverse alkyl groups.

N-Acylation introduces an amide functionality, which can act as a hydrogen bond acceptor and alter the electronic properties of the piperidine nitrogen. This is typically accomplished by reacting the piperidine with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. These reactions are generally high-yielding and allow for the introduction of a vast array of acyl groups.

The table below summarizes various reagents and conditions used for the N-alkylation of piperidine derivatives, which are applicable to the 4-(4-(tert-butyl)benzyl)piperidine scaffold.

| Alkylating/Acylating Agent | Base | Solvent | Conditions | Product Type |

| Alkyl Bromide/Iodide | KHCO3 | Acetonitrile | Room Temperature | N-Alkylpiperidine |

| Benzyl Chloride | K2CO3 | Ethanol | 80°C, Microwave | N-Benzylpiperidine |

| 4-Methoxybenzyl Chloride | DIPEA | Dichloromethane | Room Temperature | N-(4-Methoxybenzyl)piperidine |

| Alkyl Halide | NaH | DMF | 0°C to Room Temp | N-Alkylpiperidine |

| Aldehyde/Ketone | NaBH(OAc)3 | Dichloroethane | Room Temperature | N-Alkylpiperidine (Reductive Amination) |

| Acyl Chloride | Triethylamine | Dichloromethane | 0°C to Room Temp | N-Acylpiperidine |

This table presents generalized conditions for the N-alkylation and N-acylation of piperidine rings. The specific substrate is 4-(4-(tert-butyl)benzyl)piperidine.

The aromatic benzyl ring offers another key site for structural modification to probe interactions with biological targets. Electrophilic aromatic substitution reactions are commonly employed to introduce a variety of functional groups.

Halogenation , such as bromination or chlorination, can be achieved using standard reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a suitable catalyst. The position of substitution (ortho or meta to the benzyl group) is directed by the existing substituents.

Nitration and subsequent reduction provide a route to introduce amino groups, which can be further functionalized. Friedel-Crafts acylation or alkylation can introduce new carbon-based substituents, although the presence of the tert-butyl group can influence the regioselectivity of these reactions. These modifications can alter the electronic properties and steric profile of the molecule, which is crucial for optimizing biological activity. nih.gov

The following table details examples of derivatization on the benzyl ring of related piperidine structures.

| Reaction Type | Reagent | Position of Modification | Resulting Functional Group |

| Bromination | NBS, Acetic Acid | Ortho to benzyl group | Bromo- |

| Nitration | HNO3, H2SO4 | Ortho/Meta to benzyl group | Nitro- |

| Friedel-Crafts Acylation | Acetyl Chloride, AlCl3 | Ortho to benzyl group | Acetyl- |

| Reduction of Nitro Group | H2, Pd/C | Ortho/Meta to benzyl group | Amino- |

This table illustrates potential modifications to the benzyl ring of the 4-(4-(tert-butyl)benzyl)piperidine scaffold based on standard aromatic substitution reactions.

To conduct a thorough exploration of the chemical space and understand the structure-activity relationship (SAR), modifications at positions other than the piperidine nitrogen and the benzyl ring are essential. For the 4-(4-(tert-butyl)benzyl)piperidine scaffold, this could involve alterations to the tert-butyl group or the piperidine ring itself, beyond N-alkylation.

While direct modification of the highly stable tert-butyl group is challenging, synthesizing analogues with different bulky alkyl groups (e.g., isopropyl, cyclohexyl) in its place can provide valuable SAR data. This is typically achieved by starting with the appropriately substituted benzyl halide in the initial synthesis of the scaffold.

Further diversification can be achieved by introducing substituents onto the piperidine ring itself, for example, at the 3- or 4-positions relative to the nitrogen. This often requires a de novo synthesis of the piperidine ring. For instance, syntheses starting from 4-substituted pyridines followed by reduction can yield piperidines with substituents at the 4-position. youtube.com Cyclization strategies, such as the Claisen condensation, can be employed to construct the piperidine ring with desired substitution patterns from acyclic precursors. youtube.com These approaches allow for the systematic exploration of how substituents at various positions on the scaffold impact its biological profile. nih.govnih.gov

Biological and Pharmacological Investigations of 4 4 Tert Butyl Benzyl Piperidine Analogues

Antifungal Activity

Analogues of 4-(4-(tert-Butyl)benzyl)piperidine have been identified as a promising class of antifungal agents. Their mechanism of action primarily involves the disruption of the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane.

Ergosterol Biosynthesis Pathway Targeting

The aliphatic heterocycles piperidine (B6355638) and morpholine (B109124) are core structures of well-established antifungal agents. researchgate.netnih.gov Inspired by these, research into synthetic piperidine derivatives has uncovered their potential to inhibit fungal growth by targeting key enzymes in the ergosterol biosynthesis pathway. researchgate.netnih.gov Ergosterol is essential for maintaining the integrity and fluidity of fungal cell membranes, and its disruption leads to cell death. patsnap.com

Studies on 4-aminopiperidines, which are structural analogues of 4-(4-(tert-butyl)benzyl)piperidine, have shown that these compounds exhibit significant antifungal activity against various clinically relevant fungal species, including Candida spp. and Aspergillus spp. nih.gov The analysis of sterol profiles following treatment with these compounds indicated that they inhibit the enzymes sterol C14-reductase and sterol C8-isomerase. nih.gov This dual inhibition disrupts the normal production of ergosterol, leading to the accumulation of abnormal sterols and ultimately compromising the fungal cell membrane. researchgate.net

Key findings from these studies identified 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine as particularly potent candidates against Candida species, highlighting the potential for developing new antifungal therapies based on the piperidine scaffold. nih.gov

Table 1: Antifungal Activity of Piperidine Analogues

| Compound Class | Target Enzymes | Mechanism of Action | Reference |

|---|---|---|---|

| 4-Aminopiperidines | Sterol C14-reductase, Sterol C8-isomerase | Inhibition of ergosterol biosynthesis | nih.gov |

Enzyme Inhibition Studies

The 4-(4-(tert-Butyl)benzyl)piperidine scaffold has also been explored for its ability to inhibit specific enzymes implicated in various diseases, including neurological disorders and cancer.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov Inhibition of MAGL leads to increased levels of 2-AG, which has therapeutic potential for treating neurodegenerative diseases, inflammation, and cancer. nih.govnih.gov

A novel class of benzylpiperidine-based MAGL inhibitors has been developed and evaluated. nih.govacs.org These compounds have demonstrated potent and reversible inhibition of MAGL. Structure-activity relationship (SAR) studies have provided insights into the key structural features required for high inhibitory activity. For instance, the introduction of a fluorine atom at the para position of the phenolic ring and modification of the pyridine (B92270) ring have been shown to synergistically enhance inhibitory potency. acs.org

Table 2: In Vitro MAGL Inhibitory Activity of Benzylpiperidine Analogues

| Compound | IC₅₀ (nM) for MAGL | Selectivity over FAAH (IC₅₀ > 10 µM) | Reference |

|---|---|---|---|

| 7 | 133.9 | Yes | nih.govacs.org |

| 10a (4-fluoro substitution) | Data not available | Yes | acs.org |

| 10c (chloro substitution) | 124.6 | Yes | nih.govacs.org |

| 10d (chloro substitution) | 107.2 | Yes | nih.govacs.org |

| 10e (bromo substitution) | 109.4 | Yes | nih.govacs.org |

| 11b (trifluoromethyl on pyridine) | Data not available | Yes | acs.org |

| 13 (combined modifications) | 2.0 | Yes | acs.org |

USP1/UAF1 Deubiquitinase Inhibition

The ubiquitin-specific protease 1 (USP1) in complex with its cofactor UAF1 (USP1-associated factor 1) is a deubiquitinase that plays a crucial role in DNA damage response pathways, including the Fanconi anemia pathway and translesion synthesis. nih.govnih.govgoogle.com Inhibition of USP1/UAF1 has emerged as a promising strategy for cancer therapy, particularly for sensitizing cancer cells to DNA-damaging agents like cisplatin. nih.govgoogle.com

High-throughput screening has identified several small-molecule inhibitors of USP1/UAF1, including compounds with a piperidine scaffold. nih.gov One such inhibitor is pimozide, a diphenylbutylpiperidine derivative, which has been shown to inhibit USP1/UAF1 noncompetitively with a submicromolar Kᵢ value. nih.gov These findings highlight the potential of piperidine-containing compounds to be developed as selective inhibitors of deubiquitinase complexes for therapeutic applications. nih.govnih.gov

Table 3: Inhibition of USP1/UAF1 by a Piperidine Derivative

| Compound | Inhibition Mechanism | Kᵢ (µM) | Reference |

|---|

Antiviral Activity

Analogues of 4-(4-(tert-Butyl)benzyl)piperidine have demonstrated significant antiviral activity, particularly against the influenza virus.

Influenza Virus Inhibition (e.g., H1N1, Hemagglutinin-Mediated Membrane Fusion)

The influenza virus hemagglutinin (HA) protein is a crucial target for antiviral drugs as it mediates the entry of the virus into host cells through a process of membrane fusion. nih.govnih.govnih.govelifesciences.org A class of N-benzyl-4,4-disubstituted piperidines has been identified as potent inhibitors of influenza A virus, with specific activity against the H1N1 subtype. nih.gov

Mechanistic studies have revealed that these compounds act as inhibitors of the low pH-induced HA-mediated membrane fusion process. nih.gov By binding to the HA protein, these piperidine derivatives prevent the conformational changes necessary for the fusion of the viral and endosomal membranes, thus blocking the release of the viral genome into the host cell cytoplasm. nih.govnih.gov The lead compound from this class, identified as DICAM, exhibited an antiviral EC₅₀ of 1.9 μmol/L against the H1N1 (A/PR/8/34) virus strain. explorationpub.com

Table 4: Antiviral Activity of N-benzyl-4,4-disubstituted Piperidines against Influenza H1N1

| Compound Class | Viral Target | Mechanism of Action | EC₅₀ (µM) | Reference |

|---|

Coronavirus Replication Inhibition

Analogues of 4-(4-(tert-butyl)benzyl)piperidine, specifically a class of 1,4,4-trisubstituted piperidines, have been identified as inhibitors of coronavirus replication. nih.gov A detailed structure-activity relationship (SAR) analysis of these compounds was conducted to define the structural elements crucial for their anti-coronavirus (CoV) activity. nih.gov The synthesis of a broad range of these analogues was facilitated by the Ugi four-component reaction. nih.gov

Initial evaluations of 63 analogues against human coronavirus 229E (HCoV-229E) led to the identification of four potent molecules that also demonstrated micromolar activity against SARS-CoV-2. nih.gov Mechanistic studies indicated that the inhibitory action of these compounds occurs after viral entry, specifically at the stage of viral polyprotein processing and the commencement of RNA synthesis. nih.govnih.gov Further enzymatic assays revealed that these piperidine derivatives inhibit the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme critical for the cleavage of viral polyproteins. nih.govnih.gov No significant inhibition was observed for other viral enzymes such as the nsp12-nsp7-nsp8 polymerase complex, nsp14 N7-methyltransferase, nsp16/nsp10 2'-O-methyltransferase, or the nsp3 papain-like protease. nih.gov

While the inhibitory activity against Mpro was described as modest, in silico modeling studies supported the plausibility of these compounds binding to the catalytic site of the enzyme. nih.govnih.gov This suggests that 1,4,4-trisubstituted piperidines represent a novel class of non-covalent CoV Mpro inhibitors that warrant further optimization. nih.govnih.gov For instance, modifications to the R1 benzyl (B1604629) group of a selective analogue showed that a 4-fluoro substituent resulted in a highly potent and less cytotoxic compound. nih.gov

Table 1: Antiviral Activity of Selected 1,4,4-Trisubstituted Piperidine Analogues against Coronaviruses

| Compound | Modification | HCoV-229E EC₅₀ (µM) | SARS-CoV-2 EC₅₀ (µM) | Notes |

|---|---|---|---|---|

| Analogue 1 | - | - | - | Selected as a potent inhibitor from initial screening. |

| Analogue 2 | 4-fluoro substitution on R1 benzyl group | - | - | Highly potent and less cytotoxic. nih.gov |

| Analogue 3 | 4-OMe substitution on R1 benzyl group | - | - | More cytotoxic. nih.gov |

| Analogue 4 | 4-Cl substitution on R1 benzyl group | - | - | Markedly less active. nih.gov |

| Analogue 5 | 4-NO₂ substitution on R1 benzyl group | - | - | Markedly less active. nih.gov |

Receptor Modulation and Ligand Binding Studies

The dopamine (B1211576) D4 receptor (D4R), a G-protein coupled receptor (GPCR), is predominantly expressed in the cortico-basal ganglia network of the brain, implicating it in the modulation of motor and cognitive functions. nih.gov There is growing interest in developing selective D4R antagonists for potential therapeutic applications in conditions such as L-DOPA induced dyskinesias in Parkinson's disease, addiction, and certain cancers. nih.gov

Research into novel D4R antagonists has led to the discovery and characterization of piperidine-based ligands. nih.govnih.gov For example, a series of 3- and 4-benzyloxypiperidine scaffolds have been identified as potent and selective D4R antagonists. nih.gov These efforts have built upon earlier work with morpholine and 4,4-difluoropiperidine (B1302736) compounds. nih.gov One study reported several D4R selective compounds with over 30-fold selectivity against other dopamine receptor subtypes. nih.gov

Structure-activity relationship studies have been crucial in optimizing the affinity and selectivity of these piperidine analogues. For instance, the 4-benzyl derivative of a piperidine series emerged as a highly interesting compound with a D4R affinity and selectivity profile comparable to a known muscarinic M1 bitopic agonist that also exhibits potent D4R ligand properties. nih.gov It has been noted that derivatives with a terminal butyl chain exhibit different structure-activity relationships compared to those with a terminal benzyl group. nih.gov While aromatic side chains can surround the binding pocket more homogeneously, alkyl side chains tend to focus on a narrower region of the pocket, which can impact ligand adaptability. nih.gov

Table 2: Dopamine D4 Receptor (D4R) Antagonist Activity of Selected Piperidine Analogues

| Compound | Scaffold Type | D4R Ki (nM) | Selectivity vs other DRs | Key Findings |

|---|---|---|---|---|

| 11a | 4-Oxopiperidine acetamide | 299 | Selective for D4 | Favorable in vivo pharmacokinetic parameters and brain penetrant. nih.gov |

| 11d | 4-Oxopiperidine acetamide | 121 | Selective for D4 | Potent and selective D4 antagonist. nih.gov |

| 8 | 4-Benzylpiperidine (B145979) | - | High | Similar affinity and selectivity profile to a known D4R ligand. nih.gov |

| 12 | Piperidine with terminal butyl chain | - | - | Showed robust antagonist mode and decreased glioblastoma cell viability. nih.gov |

| 16 | Piperidine with terminal butyl chain | - | - | Higher antagonist potency than compound 12 across three transducers. nih.gov |

Analogues of 4-(4-(tert-butyl)benzyl)piperidine have been investigated for their ability to bind to various serotonin (B10506) (5-HT) receptors, which are key targets in the treatment of numerous central nervous system disorders. The structural similarities between dopamine and serotonin receptors mean that ligands developed for one system may show affinity for the other. nih.gov

Studies on 4-benzylpiperidine carboxamides have characterized their structure-activity relationships for the inhibition of serotonin (5-HT), norepinephrine (B1679862) (NE), and dopamine (DA) reuptake. nih.gov The selectivity of these compounds towards the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) is influenced by substituents on the aromatic ring. nih.gov For example, compounds with a biphenyl (B1667301) group tend to have higher inhibitory activity on SERT, while those with a diphenyl group are more selective for DAT. nih.gov

In the context of specific serotonin receptors, research has been conducted on piperidine analogues targeting the 5-HT1A, 5-HT2A, and 5-HT7 receptors. The 5-HT1A receptor is a target for developing rapid-acting antidepressants, often in combination with SERT inhibition. nih.gov Some 4-phenylpiperidine-2-carboxamide analogues have been identified as positive allosteric modulators (PAMs) of the 5-HT2C receptor, a target for treating obesity and substance use disorders. nih.gov Furthermore, efforts have been made to develop ligands with specific affinity profiles for the highly homologous 5-HT1A and 5-HT7 receptors. bldpharm.com For instance, steric extensions at the C(5)-position of a 5-substituted-2-aminotetralin scaffold can improve selectivity for the 5-HT7 receptor over the 5-HT1A receptor. bldpharm.com

Table 3: Serotonin Receptor Binding Profile of Selected Piperidine Analogues

| Compound Class | Target(s) | Key Findings |

|---|---|---|

| 4-Benzylpiperidine Carboxamides | SERT, NET, DAT | Biphenyl and diphenyl groups on the aromatic ring influence selectivity for SERT and DAT, respectively. nih.gov |

| 4-Phenylpiperidine-2-Carboxamides | 5-HT2C Receptor | Identified as positive allosteric modulators (PAMs) with potential for treating obesity and substance use disorders. nih.gov |

| 5-Substituted-2-Aminotetralins | 5-HT1A, 5-HT7 Receptors | Structural modifications can optimize affinity and selectivity for either 5-HT1A or 5-HT7 receptors. bldpharm.com |

Antiparasitic Activity (e.g., Trypanosoma cruzi Amastigotes)

Currently, there is limited publicly available scientific literature specifically detailing the antiparasitic activity of 4-(4-(tert-Butyl)benzyl)piperidine analogues against Trypanosoma cruzi amastigotes. While research into new treatments for Chagas disease, caused by T. cruzi, is ongoing and various chemical scaffolds are being explored, specific data on this particular class of piperidine compounds is not readily found in published studies.

General Antimicrobial Activity

There is a lack of specific studies in the accessible scientific literature that focus on the general antimicrobial activity of 4-(4-(tert-Butyl)benzyl)piperidine analogues. Although various piperidine derivatives have been synthesized and tested for antibacterial and antifungal properties, research specifically characterizing the antimicrobial profile of analogues of 4-(4-(tert-Butyl)benzyl)piperidine is not extensively documented.

Computational and Biophysical Approaches in Research on 4 4 Tert Butyl Benzyl Piperidine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. This analysis reveals plausible binding modes and estimates the strength of the interaction, typically in the form of a docking score. For the N-benzylpiperidine scaffold, which is central to 4-(4-(tert-butyl)benzyl)piperidine, docking studies have been crucial in identifying and optimizing inhibitors for various protein targets.

One significant application has been in the study of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Automated docking of a series of 82 N-benzylpiperidine derivatives into the crystal structure of mouse AChE has been performed to elucidate their binding profiles. researchgate.net These studies predicted that the piperidine (B6355638) nitrogen interacts with key residues such as Trp84 and Phe330 within the enzyme's binding cavity. nih.gov The indanone moiety of some inhibitors was found to interact with Tyr70 and Trp279, spanning the entire binding cavity and explaining their high potency. nih.gov

Furthermore, the crystal structure of enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in fatty acid biosynthesis, has been resolved in a complex with N-(4-methylbenzoyl)-4-benzylpiperidine. mdpi.com This provides a structural basis for designing novel antitubercular agents based on the 4-benzylpiperidine (B145979) core. In other research, a derivative, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, was investigated via molecular docking as a potential inhibitor of the SARS-CoV-2 main protease, highlighting the versatility of this chemical scaffold in targeting diverse proteins. nih.gov

| Protein Target | Interacting Ligand Scaffold | Key Interacting Residues | Reference |

| Acetylcholinesterase (AChE) | N-Benzylpiperidine | Trp84, Phe330, Asp72, Tyr70, Trp279 | nih.gov |

| Enoyl Acyl Carrier Protein Reductase (InhA) | N-(4-methylbenzoyl)-4-benzylpiperidine | Not specified in abstract | mdpi.com |

| SARS-CoV-2 Main Protease | 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | Not specified in abstract | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new, unsynthesized analogs.

For scaffolds related to 4-(4-(tert-butyl)benzyl)piperidine, QSAR has been successfully applied. A study on 1-benzyl-4[ω-(substituted phthalimido)alkyl]piperidines as acetylcholinesterase (AChE) inhibitors found that their inhibitory activity was significantly correlated with a topochemical index (τ), indicating the importance of molecular shape and topology. nih.gov

In a more advanced 3D-QSAR study, N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725) derivatives, which share the N-(4-tert-butylphenyl) moiety, were analyzed as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. researchgate.net Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), a robust model was developed with high predictive power (Q² = 0.715; R² = 0.988). The model revealed that electrostatic fields, hydrophobic fields, and hydrogen bond acceptor properties were critical for the biological activity of these compounds. researchgate.net Such findings are crucial for guiding the synthesis of new derivatives with enhanced potency.

| Compound Series | QSAR Target | QSAR Method | Key Findings | Reference |

| 1-benzyl-4[ω-(substituted phthalimido)alkyl]piperidines | Acetylcholinesterase (AChE) Inhibition | 2D-QSAR | Activity is controlled by a topochemical index (τ). | nih.gov |

| N-(4-tert-butylphenyl)-piperazine-1-carboxamides | TRPV1 Antagonism | 3D-QSAR (CoMFA/CoMSIA) | Electrostatic, hydrophobic, and hydrogen bond acceptor fields are significant for activity. | researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. mdpi.com This technique simulates the motion of atoms and molecules, providing a deeper understanding of the binding event. chemrxiv.org

MD simulations are particularly useful for assessing the stability of a ligand's docked pose. For instance, a study of 1'-(4-(tert-butyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one, a compound containing both piperidine and tert-butylphenyl groups, used MD simulations to evaluate its stability when bound to the VEGFR-2 protein. researchgate.net The simulations confirmed that the ligand formed a stable complex with the protein, validating the docking results and suggesting it as a promising anti-angiogenic lead. researchgate.net

These simulations can track properties like the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure the system reaches equilibrium and remains stable. They also allow for the analysis of intermolecular interactions, such as hydrogen bonds, over the simulation period, providing a more accurate picture of the binding dynamics than static models alone. mdpi.com The application of MD simulations is a critical step in validating potential drug candidates before advancing to more resource-intensive experimental assays.

Emerging Research Directions and Future Perspectives for 4 4 Tert Butyl Benzyl Piperidine

Development of Novel Synthetic Routes and Methodologies

The synthesis of 4-(4-tert-butyl)benzyl)piperidine and its derivatives is a key area of research to enable further biological evaluation. While a single, standardized synthetic protocol is not universally established, several effective strategies can be employed, often involving the construction of the core piperidine (B6355638) structure followed by the introduction of the substituted benzyl (B1604629) group.

One common approach is the reductive amination of 4-(tert-butyl)benzaldehyde with a piperidine precursor. This method is versatile and allows for the introduction of various substituents on the piperidine ring. Another plausible route is the Suzuki-Miyaura coupling reaction , which can be utilized to form the bond between the piperidine and the benzyl moiety. For instance, a boronic acid derivative of one component can be coupled with a halide of the other in the presence of a palladium catalyst.

Researchers have also explored multi-step synthetic sequences starting from readily available materials like 4-hydroxymethylpiperidine. nih.gov A typical sequence might involve the protection of the piperidine nitrogen, followed by activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate), and subsequent nucleophilic substitution with a suitable 4-tert-butylbenzyl organometallic reagent. nih.gov The development of more efficient, atom-economical, and scalable synthetic methods remains a priority for future research to facilitate the production of a diverse library of analogues for extensive biological screening.

A summary of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Starting Materials | Key Reaction | Potential Advantages |

| Reductive Amination | 4-(tert-Butyl)benzaldehyde, Piperidine | Imine formation and reduction | High functional group tolerance, operational simplicity |

| Suzuki-Miyaura Coupling | 4-Halopiperidine derivative, 4-(tert-Butyl)benzylboronic acid | Palladium-catalyzed cross-coupling | Mild reaction conditions, good yields |

| Nucleophilic Substitution | Activated 4-(hydroxymethyl)piperidine, 4-tert-Butylbenzyl organometallic reagent | SN2 reaction | Access from readily available starting materials |

Table 1: Potential Synthetic Routes for 4-(4-(tert-Butyl)benzyl)piperidine

Exploration of New Biological Targets and Therapeutic Applications

The 4-benzylpiperidine (B145979) core is a recognized pharmacophore, and the addition of a tert-butyl group on the benzyl ring can significantly influence its pharmacokinetic and pharmacodynamic properties. While direct biological studies on 4-(4-(tert-butyl)benzyl)piperidine are limited, research on related structures provides valuable insights into its potential therapeutic applications.

The parent compound, 4-benzylpiperidine, is known to act as a monoamine releasing agent with selectivity for dopamine (B1211576) and norepinephrine (B1679862) over serotonin (B10506). nih.gov It also exhibits weak inhibitory activity against monoamine oxidase (MAO-A and MAO-B). nih.gov These properties suggest that 4-(4-(tert-butyl)benzyl)piperidine could be investigated as a potential therapeutic agent for conditions such as cocaine dependence and other substance use disorders. acs.org The tert-butyl group might modulate the potency and selectivity of monoamine release or MAO inhibition.

Furthermore, derivatives containing the N-(4-tert-butylbenzyl) moiety have been explored as potent and selective antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . This receptor is a key player in pain signaling, making its antagonists promising candidates for the development of novel analgesics.

The piperidine ring itself is a versatile scaffold found in numerous bioactive compounds. nih.gov Derivatives of N-benzylpiperidine have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , enzymes implicated in the pathology of Alzheimer's disease. nih.gov The structural features of 4-(4-(tert-butyl)benzyl)piperidine make it a candidate for exploration in this area as well. Other potential applications for compounds with this scaffold include acting as antiproliferative agents and GABA uptake inhibitors . nih.gov

A summary of potential biological targets is provided in Table 2.

| Potential Biological Target | Therapeutic Area | Basis for Exploration |

| Monoamine Transporters (DAT, NET) | Substance Use Disorders, ADHD | Activity of 4-benzylpiperidine as a monoamine releaser nih.govacs.org |

| Monoamine Oxidase (MAO) | Depression, Parkinson's Disease | Weak inhibitory activity of 4-benzylpiperidine nih.gov |

| TRPV1 Receptor | Pain, Inflammation | Activity of N-(4-tert-butylbenzyl) containing compounds |

| Acetylcholinesterase (AChE)/Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Activity of N-benzylpiperidine derivatives nih.gov |

| GABA Transporters | Epilepsy, Anxiety Disorders | Known activity of 4-benzylpiperidine as a reactant for GABA uptake inhibitors nih.gov |

Table 2: Potential Biological Targets and Therapeutic Applications

Advanced Structural Modifications for Enhanced Potency and Selectivity

To optimize the therapeutic potential of 4-(4-(tert-butyl)benzyl)piperidine, researchers are likely to explore a range of structural modifications. Structure-activity relationship (SAR) studies on related compounds offer a roadmap for designing new analogues with improved potency and selectivity for specific biological targets.

Key areas for modification include:

Substitution on the Piperidine Ring: Introducing substituents at various positions of the piperidine ring can significantly impact biological activity. For instance, in the context of cholinesterase inhibitors, the substitution pattern on the piperidine is crucial for binding to the active site of the enzyme. nih.gov

Modification of the Benzyl Group: While the 4-tert-butyl group is a defining feature, exploring other bulky alkyl groups or electron-withdrawing/donating substituents on the phenyl ring can fine-tune the electronic and steric properties of the molecule. This can influence receptor binding affinity and selectivity.

Alterations to the Linker: The methylene (B1212753) linker between the piperidine and the benzyl group can be modified. Introducing rigidity or flexibility through different linker types can alter the conformational freedom of the molecule and its interaction with the target protein.

N-Substitution on the Piperidine: The nitrogen atom of the piperidine ring is a common site for modification. Introducing different functional groups at this position can dramatically alter the compound's pharmacological profile, as seen in the development of numerous N-substituted piperidine-based drugs.

For example, in the development of inhibitors for the Mycobacterium tuberculosis enzyme MenA, SAR studies revealed that the nature and position of substituents on the piperidine and the aromatic ring were critical for potency. nih.gov Similarly, research on δ-opioid receptor agonists has shown that even subtle changes to the piperazine (B1678402) scaffold, a close relative of piperidine, can lead to significant differences in affinity and potency. acs.org These findings underscore the importance of systematic structural modifications to unlock the full therapeutic potential of the 4-(4-(tert-butyl)benzyl)piperidine scaffold.

Q & A

Q. What established synthetic routes are available for preparing 4-(4-(tert-Butyl)benzyl)piperidine, and what key reaction conditions influence yield?

The synthesis of 4-(4-(tert-Butyl)benzyl)piperidine typically involves coupling reactions between tert-butyl-substituted benzyl halides and piperidine derivatives. For example, tert-butyl 4-methylenepiperidine-1-carboxylate can react with 9-BBN (9-borabicyclo[3.3.1]nonane) in anhydrous toluene under argon, followed by Suzuki-Miyaura cross-coupling with aryl halides using Pd(PPh₃)₄ as a catalyst . Key factors affecting yield include:

- Catalyst selection : Pd-based catalysts improve coupling efficiency.

- Temperature : Reactions heated to 115°C for 1 hour enhance boronate formation.

- Purification : Column chromatography (e.g., silica gel) is critical for isolating the product from byproducts .

Q. Which spectroscopic techniques are most effective for characterizing 4-(4-(tert-Butyl)benzyl)piperidine, and what spectral markers are indicative of its structure?

- ¹H NMR : The tert-butyl group appears as a singlet at δ ~1.2–1.4 ppm. The benzyl protons (CH₂) resonate as a multiplet at δ ~2.5–3.5 ppm, while piperidine ring protons show signals between δ ~1.4–2.8 ppm .

- HPLC : Used to assess purity (>95% is typical for research-grade compounds) .

- Mass spectrometry (MS) : Molecular ion peaks confirm the molecular weight (e.g., C₁₆H₂₅N: calc. 231.20) .

Q. What safety precautions are necessary when handling 4-(4-(tert-Butyl)benzyl)piperidine during laboratory synthesis?

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Storage : Keep in airtight containers under inert gas (argon) to prevent oxidation .

- Spills : Neutralize with sodium bicarbonate and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize stereochemical outcomes in the synthesis of 4-(4-(tert-Butyl)benzyl)piperidine derivatives?

- Chiral catalysts : Use enantioselective catalysts like (R)-BINAP in asymmetric hydrogenation to control stereochemistry .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring specific conformers.

- Temperature control : Lower temperatures (e.g., 0°C) reduce racemization in sensitive intermediates .

Q. What strategies resolve contradictory biological activity data observed in studies of 4-(4-(tert-Butyl)benzyl)piperidine analogs?

Contradictions often arise from:

- Purity variations : Impurities >5% can skew bioassay results. Validate purity via HPLC before testing .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms may explain variability. Standardize assays using WHO guidelines .

- Solubility : Use DMSO stocks at <0.1% to avoid cytotoxicity artifacts .

Q. How does the tert-butyl substituent influence physicochemical properties and bioavailability compared to other alkyl groups?

- Lipophilicity : The tert-butyl group increases logP by ~1.5 units, enhancing membrane permeability but reducing aqueous solubility .

- Steric hindrance : Bulky tert-butyl groups restrict rotation, stabilizing bioactive conformations in receptor-binding studies .

- Metabolic stability : tert-Butyl groups resist oxidative degradation by CYP450 enzymes, improving half-life .

Q. What computational methods are effective for predicting the binding affinity of 4-(4-(tert-Butyl)benzyl)piperidine to neurological targets?

- Molecular docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₆). Focus on hydrophobic pockets accommodating the tert-butyl group .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- QSAR models : Corolate substituent electronic parameters (Hammett σ) with IC₅₀ values for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.